![molecular formula C7H6O2 B14445839 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde CAS No. 77023-20-2](/img/structure/B14445839.png)
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[410]hepta-2,4-diene-1-carbaldehyde is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . This process is scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, such as 7-Oxabicyclo[4.1.0]heptan-2-one.
Reduction: It can be reduced using specific reagents to yield different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aldehyde group, to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxorhenium catalysts for deoxygenative aromatization , triphenyl phosphite as an oxygen acceptor , and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions include:
7-Oxabicyclo[4.1.0]heptan-2-one: Formed during oxidation reactions.
Substituted derivatives: Formed through substitution reactions at the aldehyde group.
Scientific Research Applications
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde exerts its effects involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to ring-opening reactions. These interactions can affect various molecular pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Another bicyclic compound with similar reactivity.
7-Oxabicyclo[2.2.1]heptane: Shares a similar bicyclic structure but differs in its chemical properties and reactivity.
7-Oxabicyclo[4.1.0]heptan-2-one: A product formed from the oxidation of the target compound.
Uniqueness
7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde is unique due to its specific structure, which includes both an oxirane and a cyclohexene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.
Properties
CAS No. |
77023-20-2 |
|---|---|
Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C7H6O2/c8-5-7-4-2-1-3-6(7)9-7/h1-6H |
InChI Key |
GWCJDSTYGLSKOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(O2)(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)
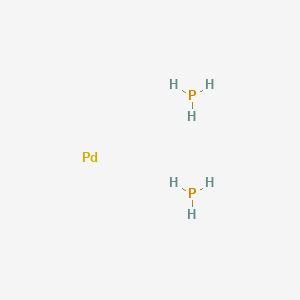
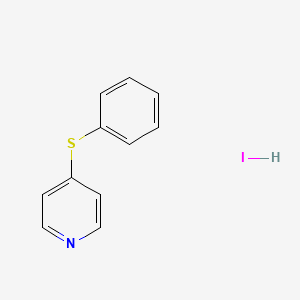
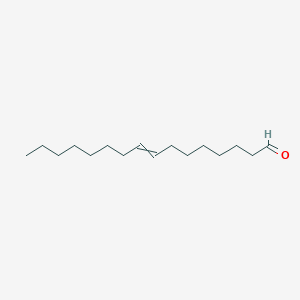


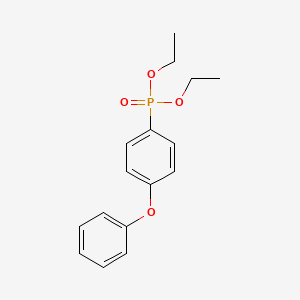
![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)

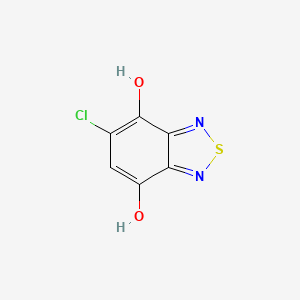
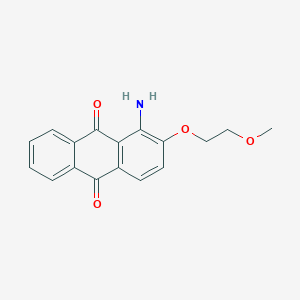
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

